N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline
Description
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline is a heterocyclic compound featuring a pyrazole core substituted with methyl (1,3-positions) and nitro (4-position) groups, connected via an E-configuration ethenyl linker to an aniline moiety. This compound is available commercially for research purposes, particularly in medicinal chemistry, as indicated by supplier listings . Its molecular formula is C₁₃H₁₅N₄O₂, with a molecular weight of 259.32 g/mol, derived from its structural components: a dimethylnitropyrazole ring, an ethenyl bridge, and an unsubstituted aniline group. The E-configuration of the ethenyl linker ensures specific spatial orientation, influencing intermolecular interactions and crystallographic packing .
Properties
IUPAC Name |
N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-13(17(18)19)12(16(2)15-10)8-9-14-11-6-4-3-5-7-11/h3-9,14H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFUMOIFSZQDOO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline typically involves the condensation of 1,3-dimethyl-4-nitro-1H-pyrazole with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, forming new derivatives.
Coupling Reactions: The aniline moiety can undergo coupling reactions with diazonium salts to form azo compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, diazonium salts, and various bases and acids depending on the specific reaction conditions. Major products formed from these reactions include reduced amines, substituted pyrazoles, and azo compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline and its analogs were evaluated for their inhibitory effects on tubulin polymerization, a critical target in cancer therapy. The binding modes at the colchicine-binding site of tubulin were investigated using molecular docking techniques .
Case Study:
In a study evaluating several pyrazole derivatives, it was found that specific modifications to the pyrazole structure enhanced anticancer activity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The compound demonstrated promising IC50 values, indicating its potential as a lead compound for further development .
Inhibition of Tubulin Polymerization
The ability of this compound to inhibit tubulin polymerization was confirmed through in vitro assays. This mechanism is crucial for the development of new anticancer agents since disrupting microtubule dynamics can lead to apoptosis in cancer cells .
Anti-inflammatory Effects
Apart from its anticancer properties, this compound has been explored for its anti-inflammatory activities. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs .
Material Science Applications
The compound's unique chemical structure also lends itself to applications in materials science. Its ability to form stable complexes with metal ions can be exploited in the development of sensors or catalysts. Research into the synthesis of metal-organic frameworks (MOFs) incorporating pyrazole derivatives has shown promise for applications in gas storage and separation technologies .
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituents on the Aniline Ring
The aniline ring’s substitution significantly alters physicochemical properties. For example:
- N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-(trifluoromethoxy)aniline (C₁₄H₁₃F₃N₄O₃, MW 342.27 g/mol) incorporates a 4-trifluoromethoxy group, enhancing lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character. This derivative is priced at $266–$1,007 per mg, reflecting its synthetic complexity .
- N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline (C₂₄H₂₈N₄, MW 372.51 g/mol) features a diethylamino group, improving solubility in organic solvents.
Substituents on the Pyrazole Ring
Variations in pyrazole substituents modulate electronic and steric effects:
- 3-Methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (C₁₃H₁₂N₄O₃, MW 280.26 g/mol) replaces pyrazole with isoxazole, a less aromatic heterocycle. This substitution may reduce hydrogen-bonding capacity compared to pyrazole derivatives, impacting crystal packing .
- Ethyl (E)-2-[[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]amino]-3-phenylaminopropenoate (C₁₈H₁₅N₅O₄, MW 365.35 g/mol) introduces a cyano group and pyridinyl substituent, increasing polarity and melting point (181–183°C) .
Heterocyclic Core Variations
- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline (C₂₀H₁₉N₅O, MW 345.40 g/mol) incorporates an oxadiazole ring, a planar aromatic system that enhances π-π stacking interactions. The dimethylamino group improves solubility .
Linker Variations and Stereochemistry
- Ethyl cyanoacetate-derived compounds () use ester-containing linkers, altering hydrolysis susceptibility and electronic profiles .
- Experimental phasing tools like SHELXC/D/E () and crystallographic software (e.g., ORTEP-III) are critical for resolving such structural nuances .
Table 1: Comparative Analysis of Structural and Physical Properties
Biological Activity
N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline (CAS Number: 436100-81-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C13H13FN4O2
- Molar Mass : 276.27 g/mol
- Structure : The compound features a pyrazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing pyrazole structures exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound this compound has shown promise in various assays.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound:
-
Cell Line Studies :
- The compound was tested against multiple cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The results indicated significant growth inhibition, with reported GI50 values suggesting effective cytotoxicity at micromolar concentrations .
- Specific IC50 values for related pyrazole compounds were noted to be around 3.79 µM for MCF7 cells and higher for other lines, demonstrating the compound's potential as an anticancer agent .
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated:
- Cytokine Inhibition :
- Potential Applications :
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives indicates that they may effectively combat bacterial infections:
- Bacterial Strains Tested :
Case Studies
A review of literature reveals several case studies highlighting the biological activity of pyrazole derivatives:
| Study Reference | Compound Tested | Activity | IC50/Concentration |
|---|---|---|---|
| Bouabdallah et al. | Various pyrazoles | Cytotoxicity against Hep-2 and P815 | IC50 = 3.25 mg/mL |
| Wei et al. | Ethyl derivatives | Growth inhibition in A549 | IC50 = 26 µM |
| Xia et al. | Carbohydrazide derivatives | Antitumor activity | IC50 = 49.85 μM |
Q & A
Q. How can high-throughput crystallography accelerate the study of derivatives for structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
